molecular formula C15H13N B595075 2-(3,5-Dimethylphenyl)benzonitrile CAS No. 1355247-46-9

2-(3,5-Dimethylphenyl)benzonitrile

Cat. No.: B595075
CAS No.: 1355247-46-9
M. Wt: 207.276
InChI Key: LMAKYIBNWIYCSV-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)benzonitrile is an organic compound with the molecular formula C15H13N. It is also known by its IUPAC name, 3’,5’-dimethyl-[1,1’-biphenyl]-2-carbonitrile . This compound is characterized by the presence of a benzonitrile group attached to a biphenyl structure with two methyl groups at the 3 and 5 positions of the phenyl ring. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)benzonitrile typically involves the reaction of 3,5-dimethylphenylboronic acid with 2-bromobenzonitrile in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-(3,5-Dimethylphenyl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenyl)benzoic acid
  • 2-(3,5-Dimethylphenyl)benzamide
  • 2-(3,5-Dimethylphenyl)benzyl alcohol

Uniqueness

2-(3,5-Dimethylphenyl)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and binding properties compared to similar compounds with different functional groups. The methyl groups at the 3 and 5 positions also influence the compound’s steric and electronic characteristics, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-7-12(2)9-14(8-11)15-6-4-3-5-13(15)10-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAKYIBNWIYCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC=C2C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742768
Record name 3',5'-Dimethyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-46-9
Record name 3',5'-Dimethyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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